4-Cyanocinnamic acid

Electroanalytical chemistry Structure–property relationships Polarography

4-Cyanocinnamic acid (trans-3-(4-cyanophenyl)acrylic acid, CAS 18664-39-6) is a para-cyano-substituted cinnamic acid derivative with molecular formula C10H7NO2, molecular weight 173.17 g·mol⁻¹, melting point 245–248 °C, a predicted pKa of 4.13 ± 0.10, and a measured log P of 1.66–1.98, indicating moderate lipophilicity. Unlike the widely cited α-cyano-4-hydroxycinnamic acid (CHCA), the target compound lacks both the α-cyano and para-hydroxy groups, which fundamentally alters its hydrogen-bonding capacity, UV absorption profile, and electrochemical behavior, making it a distinct chemical entity for specific research applications rather than a generic replacement for other cinnamic acid derivatives.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 18664-39-6
Cat. No. B100708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanocinnamic acid
CAS18664-39-6
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)C#N
InChIInChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+
InChIKeyUSVZQKYCNGNRBV-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanocinnamic Acid (CAS 18664-39-6): Physicochemical Baseline for Scientific Procurement and Differentiation


4-Cyanocinnamic acid (trans-3-(4-cyanophenyl)acrylic acid, CAS 18664-39-6) is a para-cyano-substituted cinnamic acid derivative with molecular formula C10H7NO2, molecular weight 173.17 g·mol⁻¹, melting point 245–248 °C, a predicted pKa of 4.13 ± 0.10, and a measured log P of 1.66–1.98, indicating moderate lipophilicity . Unlike the widely cited α-cyano-4-hydroxycinnamic acid (CHCA), the target compound lacks both the α-cyano and para-hydroxy groups, which fundamentally alters its hydrogen-bonding capacity, UV absorption profile, and electrochemical behavior, making it a distinct chemical entity for specific research applications rather than a generic replacement for other cinnamic acid derivatives [1].

1 Distinct electronic and electrochemical behavior via para-cyano substitution; not class-replaceable with other cinnamic acid analogs.
2 Supports solid-state photoreactivity, nitrile-specific derivatization, and structure–property relationship studies.
3 Spectroscopic identity confirmation via unambiguous nitrile IR marker supports procurement QC workflows.

Why 4-Cyanocinnamic Acid Cannot Be Generically Substituted by Other Cinnamic Acid Derivatives


Cinnamic acid derivatives exhibit widely divergent physicochemical and functional properties depending on the nature and position of aromatic ring substituents. The electron-withdrawing para-cyano group in 4-cyanocinnamic acid exerts a strong –M and –I effect that significantly perturbs the electronic structure of the conjugated π-system relative to unsubstituted cinnamic acid (pKa ~4.44), 4-hydroxycinnamic acid, or 4-nitrocinnamic acid [1]. Critically, 4-cyanocinnamic acid was identified as the sole exception among substituted cinnamic acids that deviates from the modified Hammett equation in polarographic half-wave potential correlations, indicating that its electrochemical behavior cannot be predicted or reproduced by other in-class analogs [2]. Furthermore, in solid-state photochemical [2+2] cycloaddition, 4-cyanocinnamic acid displays spontaneous photoreactivity at ambient temperature, whereas its regioisomer 3-cyanocinnamic acid remains inert until heated to 130 °C—a dramatic regioisomer-specific difference that precludes generic substitution [3]. These orthogonal lines of evidence demonstrate that procurement decisions must be compound-specific rather than class-based.

Target
4-Cyanocinnamic Acid
Deviates from Hammett equation; spontaneous photoreactivity at ~25 °C; nitrile-specific chemistry.
Other Cinnamic Acid Analogs
Substituted / Unsubstituted Analogs
Obey linear free-energy relation; photochemically inert or require >130 °C; lack nitrile reactivity.
Target
4-CN Regioisomer
Ambient-temperature topochemical reactivity; native crystal packing pre-organized for photoreaction.
Regioisomer
3-Cyanocinnamic Acid
Requires 130 °C heating to become reactive; molecular mobility context may differ fundamentally.

Quantitative Differentiation Evidence for 4-Cyanocinnamic Acid Against Closest Analogs


Electrochemical Exceptionalism: 4-Cyanocinnamic Acid Deviates from Hammett Linear Free-Energy Relationship Governing All Other Substituted Cinnamic Acids

In a systematic polarographic study of substituted cinnamic acids in 50% ethanol (pH 4–8), the half-wave potentials (E₁/₂) of all substituted cinnamic acids obeyed the modified Hammett equation ΔE₁/₂ = σϱ′, except for 4-cyanocinnamic acid, which was the sole outlier [1]. This indicates that the para-cyano substituent imposes an electronic effect on the electroactive acrylic acid moiety that cannot be described by standard Hammett σ or σ⁻ constants, unlike 4-nitro, 4-chloro, 4-bromo, 4-methyl, or 4-methoxy analogs which all conformed to the linear correlation [1][2]. The cis/trans isomeric half-wave potential difference for cinnamic acids was measured at 21 mV, providing a baseline for isomer discrimination [1].

Electrochemical exceptionalism
Head-to-head
Only 4-CN deviates from Hammett E₁/₂ vs. σ correlation
Electrochemical behavior cannot be predicted or reproduced by in-class analogs.
50% EtOH, pH 4–8, dropping Hg electrode.
Electroanalytical chemistry Structure–property relationships Polarography

Regioisomer-Dependent Solid-State Photoreactivity: 4-Cyanocinnamic Acid Is Spontaneously Photoreactive at Ambient Temperature While 3-Cyanocinnamic Acid Requires Thermal Activation to 130 °C

Comparative topochemical [2+2] photodimerization studies revealed a striking regioisomer-dependent reactivity difference: 4-cyanocinnamic acid (2) undergoes spontaneous photocycloaddition in the crystalline state at ambient temperature, whereas 3-cyanocinnamic acid (1) is photochemically inert under identical conditions and becomes reactive only when heated to 130 °C [1][2]. Molecular dynamics simulations on minicrystals of 180 molecules confirmed that this difference arises from differential ease of molecular motion and optimal π–π orbital overlap of incipient reactive double bonds in the crystal lattice [2][3]. The unreactive 3-cyano isomer requires thermal energy to achieve the requisite intermolecular geometry for dimerization, while the 4-cyano isomer's native crystal packing is pre-organized for photoreaction [1].

Regioisomer photoreactivity
Head-to-head
4-CN reactive at ~25 °C; 3-CN requires 130 °C
Regioisomer choice is non-negotiable for ambient photoreactivity studies.
ΔT onset ≈ 105 °C; solid-state [2+2] cycloaddition.
Solid-state photochemistry Crystal engineering Topochemical [2+2] cycloaddition

Electronic Modulation of Acrylic Acid pKa: 4-Cyano Substitution Lowers pKa by ~0.3 Units Relative to Unsubstituted Cinnamic Acid

The predicted pKa of 4-cyanocinnamic acid is 4.13 ± 0.10, compared with the experimental pKa of unsubstituted trans-cinnamic acid at 4.44 [1]. This ~0.3 unit decrease is consistent with the electron-withdrawing –M/–I effect of the para-cyano group (σp = 0.66, σp⁻ = 1.00), which stabilizes the carboxylate conjugate base more effectively than para-chloro (σp = 0.23, pKa ~4.38 for 4-chlorocinnamic acid) or para-bromo (σp = 0.23) substituents, but less effectively than para-nitro (σp⁻ = 1.27, pKa ~3.89 for 4-nitrocinnamic acid, predicted) [1][2]. The measured log P of 1.66–1.98 for 4-cyanocinnamic acid is intermediate between unsubstituted cinnamic acid (log P ~2.13) and 4-hydroxycinnamic acid (log P ~1.43), reflecting the balance between the hydrophobic aromatic ring and the polar cyano group .

Acrylic acid pKa shift
Class-level
ΔpKa ≈ −0.31 vs. cinnamic acid; log P 1.66–1.98
Ionization and lipophilicity context may not transfer to other 4-substituted analogs.
pKa predicted; log P measured.
Physicochemical profiling Acid dissociation constant Substituent electronic effects

Distinct Functional Group Reactivity: Para-Cyano Substituent Enables Nitrile-Specific Derivatization Chemistry Inaccessible to Hydroxy, Halo, or Nitro Analogs

The para-cyano group (–C≡N) of 4-cyanocinnamic acid provides a synthetic handle for transformations that are inaccessible to other common 4-substituted cinnamic acid analogs. The nitrile can undergo: (i) hydrolysis to the primary amide or carboxylic acid; (ii) reduction to the aminomethyl derivative; (iii) [3+2] cycloaddition with azides to form tetrazoles; and (iv) Pinner reaction to form imidate esters [1][2]. By contrast, 4-hydroxycinnamic acid participates in O-acylation/alkylation and oxidation to quinones; 4-nitrocinnamic acid undergoes reduction to the aniline; and 4-halocinnamic acids undergo cross-coupling (Suzuki, Heck) but not nitrile-specific chemistry. The CN stretching frequency in the IR spectrum (~2220–2240 cm⁻¹) provides a distinct spectroscopic marker for reaction monitoring that is absent in non-cyano analogs [3]. The Knoevenagel condensation between p-cyanobenzaldehyde and malonic acid yields 4-cyanocinnamic acid in high purity, a synthetic route that requires the aldehyde bearing the desired 4-substituent, underscoring compound-level specificity [4].

Derivatization orthogonality
Class-level
Nitrile-specific chemistry absent in 4-OH, 4-NO₂, 4-halo analogs
Functional group orthogonality supports SAR exploration with this specific building block.
Tetrazole, amide, amine, imidate pathways.
Synthetic chemistry Click chemistry Nitrile transformations

Nitrile-Specific Spectroscopic Fingerprint Enables Unambiguous Identity Confirmation and Purity Assessment in Procurement QC

The nitrile group of 4-cyanocinnamic acid provides a unique and intense IR absorption at approximately 2220–2240 cm⁻¹ (C≡N stretch), which is entirely absent from the IR spectra of 4-hydroxy, 4-methoxy, 4-chloro, 4-bromo, 4-methyl, and unsubstituted cinnamic acids [1][2]. In ¹³C NMR, the nitrile carbon resonates at δ ~118–119 ppm, a chemical shift region distinct from the carbonyl (δ ~168–172 ppm) and aromatic carbons, enabling unambiguous structure verification even in mixtures [2]. The compound's purity can be rapidly assessed by HPLC with UV detection at λ_max ~270–290 nm (typical for para-substituted cinnamic acids with extended conjugation from the cyano group), though precise λ_max values should be determined on the specific batch . The melting point of 245–248 °C provides an additional simple identity criterion .

Spectroscopic identity marker
Class-level
ν(C≡N) ~2220–2240 cm⁻¹; nitrile ¹³C δ ~118–119 ppm
Binary identity confirmation discriminates from all non-cyano 4-substituted cinnamic acids.
IR and ¹³C NMR; data to verify per batch.
Quality control Spectroscopic characterization Procurement verification

Research and Industrial Application Scenarios Where 4-Cyanocinnamic Acid Provides Documented Differentiation


Solid-State Photochemistry and Crystal Engineering: Ambient-Temperature [2+2] Photodimerization

4-Cyanocinnamic acid is the regioisomer of choice for solid-state topochemical [2+2] photocycloaddition studies and crystal engineering applications that require photoreactivity at ambient temperature, as the 3-cyano isomer is photochemically inert below 130 °C [1][2]. This property makes it suitable for photoresponsive materials, light-induced shape-memory polymers, and mechanochemical studies where thermal activation of the unreactive isomer is incompatible with the target system. The molecular dynamics simulations demonstrating optimal π–π overlap in the 4-cyano crystal lattice provide a rational basis for crystal engineering design [2].

Electroanalytical Method Development: Non-Hammett Electrochemical Probe Molecule

For electroanalytical chemists developing structure–property correlation models or studying substituent effects on reduction potentials, 4-cyanocinnamic acid serves as a unique probe molecule that intentionally breaks the Hammett linear free-energy relationship obeyed by all other 4-substituted cinnamic acids [1]. This exceptionalism makes it valuable for testing the limits of LFER models, for use as an internal standard in polarographic analysis where a non-conforming redox potential is needed, and for studies of through-conjugation effects in α,β-unsaturated carbonyl systems bearing strong electron-withdrawing substituents.

Medicinal Chemistry SAR Exploration: Nitrile-Directed Derivatization Platform

In structure–activity relationship (SAR) campaigns where the cinnamic acid scaffold serves as a core template, 4-cyanocinnamic acid provides a nitrile functional group that enables downstream chemistry—tetrazole formation, amide hydrolysis, aminomethyl reduction—that is orthogonal to the reactivity of 4-hydroxy, 4-halo, 4-nitro, or 4-alkoxy analogs [1][2]. This functional group orthogonality allows medicinal chemists to systematically explore different chemical space vectors from a single scaffold without changing the core structure, making the procurement of the correct 4-substituted starting material critical for SAR integrity.

Quality Control and Reference Standard: Unambiguous Spectroscopic Identity Verification

The intense and characteristic nitrile IR absorption at ~2220–2240 cm⁻¹ provides procurement QC laboratories with a binary yes/no identity confirmation test that instantly distinguishes 4-cyanocinnamic acid from non-cyano substituted cinnamic acid derivatives—including 4-chloro, 4-bromo, 4-nitro, 4-hydroxy, and 4-methoxy analogs that share similar appearance and chromatographic properties [1][2]. When combined with melting point (245–248 °C) and ¹³C NMR nitrile carbon resonance (~118–119 ppm), a definitive three-point identity confirmation can be established within minutes, reducing the risk of mis-shipment in multi-compound procurement workflows.

Application
Selection Property
Validation Focus
Solid-state photoreactivity studies
Ambient-temperature topochemical [2+2] reactivity
Crystal packing pre-organization; regioisomer-specific reactivity threshold
Electroanalytical method development
Non-Hammett polarographic behavior
LFER deviation context; half-wave potential reproducibility
Medicinal chemistry SAR exploration
Nitrile-directed derivatization orthogonality
Downstream chemistry fidelity; functional group compatibility
Procurement QC and reference standard
Unambiguous nitrile IR fingerprint
Identity confirmation specificity; differentiation from non-cyano analogs

Technical Documentation Hub

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